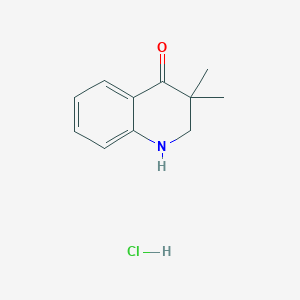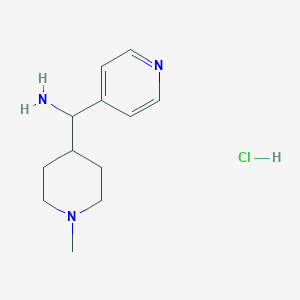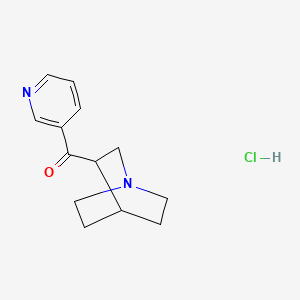
3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one
Overview
Description
“3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one” is a chemical compound . It is related to 2,3-Dihydro-1H-quinolin-4-one, which is a beta-adrenergic blocking agent . It’s also related to 3,4-Dihydroquinolin-2(1H)-one, which is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects and to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms .
Synthesis Analysis
The synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones involves Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones . This method allows for the preparation of a series of challenging quinolin-4-one derivatives with good functional group tolerance .Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride” is represented by the linear formula C11H14ClNO . The InChI code for this compound is 1S/C11H13NO.ClH/c1-11(2)7-12-9-6-4-3-5-8(9)10(11)13;/h3-6,12H,7H2,1-2H3;1H .Scientific Research Applications
Organic Synthesis Building Block
3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one: serves as a versatile building block in organic synthesis. It’s used to construct complex molecules due to its reactive sites which can undergo various chemical transformations . Researchers utilize this compound to synthesize a wide array of organic products, including pharmaceuticals and agrochemicals.
Pharmaceutical Research
This compound is a key intermediate in the synthesis of drugs exhibiting a range of biological activities. It’s particularly valuable in the development of medications with anti-inflammatory, anti-cancer, anti-diabetic, and anti-psychotic effects . Its derivatives are being explored for their therapeutic potential in treating chronic diseases.
Biological Studies
As a scaffold in drug discovery, this compound is used to study biological pathways and disease mechanisms. It helps in understanding the interaction between drugs and their targets, which is fundamental for the design of new therapeutic agents .
properties
IUPAC Name |
3,3-dimethyl-1,2-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)7-12-9-6-4-3-5-8(9)10(11)13/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKSSTGBDKHCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472055.png)
![N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1472058.png)
![5-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B1472061.png)
